molecular formula C13H8BrNO3 B1280018 4-Bromo-3'-nitrobenzophenone CAS No. 62100-13-4

4-Bromo-3'-nitrobenzophenone

Cat. No. B1280018
CAS RN: 62100-13-4
M. Wt: 306.11 g/mol
InChI Key: LMPHOJDMACTBKY-UHFFFAOYSA-N
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Description

4-Bromo-3-nitrobenzophenone, also known as 3-nitro-4-bromobenzophenone, is an organic compound that has a wide range of applications in the field of chemistry. It is a colorless solid that is insoluble in water but soluble in most organic solvents. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a dye in the production of plastics. It is also used in the synthesis of dyes, as a photochemically active compound, and as a reagent for the preparation of nitro compounds.

Scientific Research Applications

Synthesis and Chemical Reactions

4-Bromo-3'-nitrobenzophenone has been explored in various chemical syntheses and reactions. For instance, it has been used in the study of the reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines, which is significant in aromatic nucleophilic substitution with rearrangement (Guerrera, Salerno, Lamartina, & Spinelli, 1995). This reaction is useful for synthesizing N-substituted 2-amino-3-nitrobenzo[b]thiophenes, providing insights into novel chemical pathways and mechanisms.

Stereochemistry and Resolution

Research into the stereochemistry of hindered benzophenones, like this compound, has led to the synthesis and resolution of compounds such as 3-carboxymethyl-2,2′,4,4′,6,6′-hexamethyl-3′-nitrobenzophenone. These studies demonstrate the existence of optical isomerism in suitably substituted benzophenones due to steric interactions (Narayanan, Selvarajan, & Swaminathan, 1968).

Photophysical and Photochemical Studies

This compound has been involved in photophysical and photochemical studies. For instance, the electrochemical reduction of similar compounds like 4-nitrobenzophenone has been examined, providing insights into the reduction mechanisms of aromatic nitro compounds (Laviron, Meunier‐Prest, & Lacasse, 1994). These studies are significant in understanding the electrochemical behaviors of such compounds in various mediums.

Crystal Growth and Characterization

Studies on the growth and characterization of crystals related to this compound, such as 4-chloro-3-nitrobenzophenone, have been conducted. These studies involve techniques like the vertical Bridgman technique, X-ray diffraction analysis, and fluorescence spectra analysis, enhancing the understanding of the mechanical properties and crystalline perfection of such compounds (Aravinth, Babu, & Ramasamy, 2014).

Safety and Hazards

4-Bromo-3’-nitrobenzophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause severe skin burns, eye damage, and respiratory irritation . It’s recommended to avoid contact with skin and eyes, and not to breathe the dust .

properties

IUPAC Name

(4-bromophenyl)-(3-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO3/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(8-10)15(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPHOJDMACTBKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80488721
Record name (4-Bromophenyl)(3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80488721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62100-13-4
Record name (4-Bromophenyl)(3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80488721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 250 mL flask equipped with a nitrogen inlet, overhead stirring assembly, and reflux condenser were placed 3-nitrobenzoyl chloride (28 g, 0.15 mol), bromobenzene (130 g, 0.83 mol), and aluminum chloride (22 g, 0.16 mol). The mixture was heated for 3 h at 100° C., then cooled to room temperature and stirred for an additional 16 h. The mixture was poured into 1 L of acidic (HCl) ice water, and the organics were extracted using methylene chloride, dried over magnesium sulfate, and the solvents were removed under reduced pressure to yield a yellow powder. Recrystallization from acetone afforded 42.1 g (90% yield) of white crystals: m.p. 104°-105° C.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step Two
Quantity
22 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four
Yield
90%

Synthesis routes and methods II

Procedure details

A 5 L, 3-necked round bottomed flask equipped with an overhead stirrer, dropping funnel, N2(g) inlet was charged with AlCl3 (432.5 g, 3.24 mol). The solids were cooled to 0° C. with an ice-H2O bath. DMF (71 ml) was added dropwise over a period of 35 min and the temperature was kept under 32° C. during the addition. The reaction mixture was heated to 50° C. and treated with 3-Nitrobenzoyl chloride (63.2 g, 0.34 mol). The reaction that ensued was exothermic and caused the internal reaction temperature to rise to 65° C. The reaction was stirred for 50 min then bromobenzene (33.5 ml, 0.32 mol) was added. The reaction was heated at 90° C. for 3 h. Thin layer chromatographic analysis (Hexanes/ethylacetate 1:1) indicated completion of reaction. The reaction was cooled and ice-H2O (3 L) was added dropwise over a period of 1.5 h. The reaction was allowed to stir overnight. The solids were filtered, washed with H2O (1 L), saturated NaHCO3(aq) (1 L), another portion of H2O (500 mL) and Hexanes (500 mL). The product was dried in the vacuum oven at 40° C., 28 inHg for 30 hours to yield (4-Bromo-phenyl)-(3-nitro-phenyl)-methanone in 88% (85.34 g, 0.28 mol).
Name
Quantity
432.5 g
Type
reactant
Reaction Step One
Quantity
63.2 g
Type
reactant
Reaction Step Two
Quantity
33.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Hexanes ethylacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice H2O
Quantity
3 L
Type
reactant
Reaction Step Five
Name
Quantity
71 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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